Enhanced Acidity (Lower pKa) Drives Differential Reactivity and Solubility
4-Chloro-3-nitrophenylacetic acid exhibits a significantly lower acid dissociation constant (pKa) compared to its non-chlorinated or mono-substituted analogs, demonstrating a stronger acidic character. This difference is critical for pH-dependent extraction, salt formation, and coupling reaction efficiency. The target compound has a predicted pKa of 3.68 ± 0.10 , which is notably lower than 4-chlorophenylacetic acid (pKa 4.19) and 3-nitrophenylacetic acid (pKa 3.97) .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.68 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-Chlorophenylacetic acid: 4.19; 3-Nitrophenylacetic acid: 3.97 |
| Quantified Difference | ΔpKa = 0.51 to 0.29 units lower than comparators |
| Conditions | Predicted values from computational models (ACD/Labs) referenced in vendor databases and literature values for comparators . |
Why This Matters
A lower pKa translates to a higher degree of ionization under physiological or mildly basic conditions, which can improve aqueous solubility and alter reactivity in amide bond-forming reactions, making this intermediate more suitable for specific downstream chemistries.
